Biochemical Potency Differential: KRAS G12C Inhibitor 17 (Compound 82) Versus Intra-Patent Analog Compound 39
Within the same patent disclosure (WO2019110751A1), KRAS G12C inhibitor 17 (compound 82) demonstrates an IC50 of 5 nM against KRAS G12C, representing a 19.4-fold improvement in biochemical potency compared to compound 39 (IC50 = 97 nM) [1]. This potency differential is derived from the same AlphaScreen biochemical assay platform, enabling direct intra-series comparison without cross-assay variability [2].
| Evidence Dimension | Biochemical inhibition of KRAS G12C (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Compound 39 from WO2019110751A1: 97 nM |
| Quantified Difference | 19.4-fold more potent |
| Conditions | AlphaScreen biochemical assay; KRAS G12C (Cys-light: C51S, C80L, C118S) truncated protein |
Why This Matters
This intra-patent potency comparison validates that not all compounds from the same series are interchangeable; selecting the 5 nM compound ensures maximal target engagement at lower concentrations, reducing off-target risk and reagent consumption.
- [1] KRAS G12C inhibitor 16 Product Datasheet. Adooq. IC50 = 97 nM (compound 39 from WO2019110751A1). View Source
- [2] BindingDB Entry. AlphaScreen assay for KRAS G12C inhibition (Cys-light truncated protein). IC50 = 10 nM reported for related compound. View Source
